molecular formula C29H48O B565039 Stigmasta-5,8-dien-3-ol CAS No. 570-72-9

Stigmasta-5,8-dien-3-ol

Cat. No.: B565039
CAS No.: 570-72-9
M. Wt: 412.702
InChI Key: ODKQKCINTCFCGY-SARQZZSRSA-N
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Description

Stigmasta-5,8-dien-3-ol is a phytosterol, a type of steroid derived from plants. It belongs to the class of tetracyclic triterpenes and is structurally similar to cholesterol. This compound is found in various natural sources, including vegetable fats and oils from many plants. It has been studied for its potential health benefits and pharmacological properties, such as anti-inflammatory, anticancer, and antioxidant activities .

Scientific Research Applications

Stigmasta-5,8-dien-3-ol has a wide range of scientific research applications:

Future Directions

Future research on Stigmasta-5,8-dien-3-ol could focus on its potential antitumor activity, as suggested by studies on related compounds . Additionally, further exploration of its presence in various natural sources and its potential applications in medicine and other fields could be beneficial.

Mechanism of Action

Target of Action

Stigmasta-5,8-dien-3-ol, also known as stigmasterol, is a phytosterol . It has been found to have various biological activities on different metabolic disorders It has been shown to interact with various intracellular signaling pathways involved in numerous types of cancers .

Mode of Action

Stigmasterol has been shown to activate pro-apoptotic proteins and trigger PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways involved in numerous types of cancers . This suggests that stigmasterol may interact with its targets to induce apoptosis, a form of programmed cell death, and inhibit cell proliferation, particularly in cancer cells.

Biochemical Pathways

Stigmasterol affects various biochemical pathways, including the PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways . These pathways play crucial roles in cell survival, growth, and proliferation. By interacting with these pathways, stigmasterol can influence the growth and survival of cells, particularly cancer cells.

Pharmacokinetics

In silico properties have revealed high permeability for human intestinal stigmasterol and the blood–brain barrier . This suggests that stigmasterol may have good bioavailability.

Result of Action

The result of stigmasterol’s action is the inhibition of cell proliferation and the induction of apoptosis in various types of cancer cells . This is achieved through its interaction with various intracellular signaling pathways and its activation of pro-apoptotic proteins .

Action Environment

The action of stigmasterol can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation when handling stigmasterol to avoid dust formation . . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of stigmasterol.

Biochemical Analysis

Biochemical Properties

Stigmasta-5,8-dien-3-ol has shown impressive pharmacological effects such as anticancer, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of gastric and gallbladder cancer cells in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act on the Akt/mTOR and JAK/STAT pathways in ovarian and gastric cancers .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been found that the compound exhibits cytotoxicity with decreasing cell viability in a dose-dependent manner . These effects were found to be lower compared to the positive control, Adriamycin .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It’s possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmasta-5,8-dien-3-ol can be synthesized from sitosterol, a common plant sterol. The synthesis involves the direct hydroxylation of the sitosterol side chain using methyl (trifluoromethyl) dioxirane. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of sitosterol from plant sources, followed by chemical modification to introduce the desired functional groups. The process may include steps such as acetylation, epoxidation, and oxidation to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: Stigmasta-5,8-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Stigmasta-5,8-dien-3-ol is similar to other phytosterols such as:

Uniqueness: this compound is unique due to its specific double bond positions and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKQKCINTCFCGY-SARQZZSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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